molecular formula C13H11FO2 B1373504 2-[(4-Fluorophenyl)methoxy]phenol CAS No. 1094248-01-7

2-[(4-Fluorophenyl)methoxy]phenol

Cat. No. B1373504
CAS RN: 1094248-01-7
M. Wt: 218.22 g/mol
InChI Key: BRHZGGYVHPPROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Fluorophenyl)methoxy]phenol” is a chemical compound with the molecular formula C13H11FO2 . It has a molecular weight of 218.23 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Fluorophenyl)methoxy]phenol” has been reported in the literature. For instance, the synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported . The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR, and mass spectra . Another study reported the synthesis of Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO) and its metal (II) complexes .


Molecular Structure Analysis

The InChI code for “2-[(4-Fluorophenyl)methoxy]phenol” is 1S/C13H11FO2/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,15H,9H2 .

Scientific Research Applications

Free Radical Intermediates in Antioxidant Activity

Studies have shown that certain phenolic compounds, structurally related to 2-[(4-Fluorophenyl)methoxy]phenol, are involved in antioxidant activities. For instance, 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT) have been utilized as antioxidant food additives. Investigations using electron spin resonance spectroscopy revealed the formation of free radical metabolites of BHA, BHT, and related compounds during peroxidatic oxidation, emphasizing the biochemical and toxicological implications of these processes in antioxidant activity (Valoti, Sipe, Sgaragli, & Mason, 1989).

Bone Health and Osteoporosis

Phenolic compounds, including those related to 2-[(4-Fluorophenyl)methoxy]phenol, have been explored for their potential in maintaining bone health. Research has indicated that certain phenolic ingredients can prevent ovariectomy-induced bone loss through mechanisms involving the inhibition of osteoclastogenesis and the possession of anti-oxidative properties in osteoblasts (Moriguchi, Hinoi, Takarada, Matsushima, Uno, & Yoneda, 2007).

Cancer Treatment

Derivatives of phenolic compounds have shown promise in cancer treatment. For instance, DM-1, a curcumin analog, has been studied for its antitumor effects in breast cancer treatment, demonstrating enhanced antitumor drug activity and reduced side effects (Faião-Flores, Suarez, Pardi, & Maria, 2012).

Cardiovascular Functions

Phenylcarbamic acid derivatives, including those structurally related to 2-[(4-Fluorophenyl)methoxy]phenol, have been examined for their impact on cardiovascular functions. These compounds have shown varying abilities to affect parameters like antiarrhythmic efficacy, heart frequency, and endothelial function, indicating potential for further pharmacological research in this area (Kráľová, Račanská, Vicenova, Boselova, Malík, & Stankovičová, 2018).

Imaging and Radioligands

Certain phenolic derivatives have been explored as potential positron emission tomography (PET) radioligands for imaging specific enzymes or proteins in the brain, indicating their application in neuroscientific research and potential diagnostic uses (Shrestha et al., 2018).

Metabolic Studies

Phenolic compounds have also been a subject of interest in metabolic studies. For example, investigations into the metabolism of certain psychoactive phenethylamines in rats have provided insights into the metabolic pathways and identification of urinary metabolites, highlighting the compound's significance in pharmacological and toxicological studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life .

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZGGYVHPPROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.